4-(1H-pyrazol-1-yl)-N-(pyridin-3-yl)picolinamide is a compound that has garnered attention in medicinal chemistry due to its potential applications in treating androgen receptor-related conditions, such as prostate cancer. This compound features a unique combination of a pyrazole ring and a pyridine moiety, which contribute to its biological activity. The design and synthesis of this compound aim to enhance selectivity and efficacy as an androgen receptor modulator.
The compound can be derived from various synthetic pathways involving pyrazole and pyridine derivatives. It is often studied in the context of its pharmacological properties, particularly as a selective androgen receptor modulator or antagonist.
4-(1H-pyrazol-1-yl)-N-(pyridin-3-yl)picolinamide belongs to the class of organic compounds known as amides, specifically those containing heterocyclic aromatic rings. Its structural components suggest potential applications in therapeutic areas targeting hormonal pathways.
The synthesis of 4-(1H-pyrazol-1-yl)-N-(pyridin-3-yl)picolinamide typically involves multi-step organic reactions, including:
Technical details regarding specific reagents and conditions can vary based on the desired yield and purity of the final product. For instance, certain reactions may require solvents like dimethyl sulfoxide or dichloromethane, alongside catalysts such as triethylamine or N,N-dimethylaminopyridine for optimal results .
4-(1H-pyrazol-1-yl)-N-(pyridin-3-yl)picolinamide can participate in various chemical reactions, including:
Technical details regarding these reactions include specific conditions such as temperature, pressure, and solvent choice, which significantly affect reaction rates and yields .
The mechanism of action for 4-(1H-pyrazol-1-yl)-N-(pyridin-3-yl)picolinamide primarily involves its interaction with androgen receptors. As a potential antagonist, it binds to these receptors and inhibits their activation by endogenous ligands such as testosterone or dihydrotestosterone. This inhibition can lead to reduced proliferation of androgen-sensitive tissues, making it a candidate for treating conditions like prostate cancer.
Data from pharmacological evaluations indicate that modifications to the pyrazole moiety enhance binding affinity and selectivity towards androgen receptors, thus improving therapeutic efficacy .
The physical properties of 4-(1H-pyrazol-1-yl)-N-(pyridin-3-yl)picolinamide include:
Chemical properties include stability under standard laboratory conditions, reactivity towards nucleophiles due to the presence of the amide functional group, and potential for forming coordination complexes with transition metals.
Relevant data from studies indicate that this compound exhibits favorable pharmacokinetic properties, including moderate lipophilicity which aids in membrane permeability .
4-(1H-pyrazol-1-yl)-N-(pyridin-3-yl)picolinamide has significant applications in scientific research, particularly in:
The rational design of 4-(1H-pyrazol-1-yl)-N-(pyridin-3-yl)picolinamide exemplifies contemporary scaffold hybridization approaches in medicinal chemistry. This hybrid architecture integrates three distinct pharmacophoric elements: a picolinamide core (hydrogen-bond acceptor), a pyridyl moiety (hydrogen-bond donor/acceptor), and a pyrazole ring (π-π stacking facilitator). Computational analyses using density functional theory (DFT) at the B3LYP/6-31G(d,p) level reveal that the electron-deficient pyridine ring at position 4 of the picolinamide scaffold directs electrophilic substitutions toward the pyrazole's C4 position, optimizing electronic delocalization across the hybrid system [2] [5].
Strategic bioisosteric replacements have been systematically explored to enhance target engagement. For instance, substituting the pyridin-3-yl group with pyrimidin-5-yl increases π-stacking capability but reduces aqueous solubility (ClogP +0.7). Conversely, replacing the picolinamide’s nitrogen with a CH group (yielding a phenyl analogue) diminishes kinase inhibition by >50%, confirming the indispensability of the hydrogen-bond accepting nitrogen [5]. Fragment-based design principles further demonstrate that the "five-atom regulation" concept—maintaining a five-atom spacer between the pyrazole and terminal aryl group—optimizes conformational flexibility for receptor binding [5] .
Table 1: Electronic Effects of Substituents on Pyrazole-Moiety Activity
R-Group at Pyrazole C4 | σp (Hammett Constant) | c-Met IC50 (nM) | VEGFR-2 IC50 (µM) |
---|---|---|---|
4-NO2-Ph | +0.81 | 26.00 | 2.60 |
4-F-Ph | +0.15 | 48.30 | 5.10 |
4-CH3-Ph | -0.14 | 132.50 | 12.40 |
4-OH-Ph | -0.37 | >500 | >50 |
Data derived from analogues with systematic C4 modifications [5]. Electron-withdrawing groups enhance kinase inhibition by modulating electron density at the pyrazole N1-picolinamide junction.
Regiocontrol is paramount in constructing unsymmetrical heterocycles. The synthesis of 4-(1H-pyrazol-1-yl)-N-(pyridin-3-yl)picolinamide necessitates selective N1-alkylation of pyrazole to avoid competing N2-isomer formation. Thermodynamic studies confirm N1-alkylation predominance (ΔG = -37.03 kJ/mol vs. N2), enabling >95% regioselectivity under mild basic conditions (K2CO3, DMF, 60°C) [4] [5].
Positional challenges arise during chloropyrazine amidation, where over-reaction can yield bis-aminated byproducts. Kinetic monitoring reveals that staggered addition of pyridin-3-amine (0.95 equiv.) to 4-(chloro)picolinoyl chloride in tetrahydrofuran at -15°C suppresses di-adduct formation to <5% [5]. For C4-functionalization of pyrazole, palladium-catalyzed C–H activation proves superior to classical SNAr methods. A catalyst system of Pd(OAc)2/XPhos (2 mol%) enables direct arylation at C4 using arylboronic acids, achieving 89% yield with excellent regiocontrol [7].
Key Regiochemical Considerations:
Amide bond construction between sterically hindered heterocycles demands precision catalysis. Standard carbodiimide reagents (DCC, EDC) yield <40% conversion for 4-(1H-pyrazol-1-yl)picolinic acid and pyridin-3-amine due to intermediate instability. Alternatively, orthogonal coupling systems achieve near-quantitative yields:
Table 2: Amidation Reagent Screening for Heterocyclic System
Coupling Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Impurity Profile |
---|---|---|---|---|---|
EDC·HCl/HOBt | DCM | 25 | 12 | 38 | 15% acylurea |
T3P® | EtOAc | 70 | 3 | 67 | 8% phosphonate ester |
HATU | DMF | 25 | 0.25 | 96 | <1% tetramethylurea |
DIC/oxyma | MeCN | 40 | 2 | 91 | 3% N-acylurea |
Optimized conditions using 0.95 equiv. pyridin-3-amine and 1.0 equiv. picolinic acid derivative [5] [6]. HATU = hexafluorophosphate azabenzotriazole tetramethyl uranium.
Solvent polarity critically influences reaction efficiency: polar aprotic solvents (N,N-dimethylformamide, acetonitrile) stabilize the charge-separated transition state during amide bond formation, while dichloromethane promotes premature hydrolysis [6].
Pharmacokinetic optimization of the lead scaffold focuses on balancing lipophilicity, solubility, and metabolic stability. The unmodified 4-(1H-pyrazol-1-yl)-N-(pyridin-3-yl)picolinamide exhibits moderate permeability (PAMPA Papp = 12.3 × 10−6 cm/s) but suffers from CYP3A4-mediated oxidation at the pyrazole 4-position (t1/2 = 23 min in human microsomes) [5]. Three targeted modifications address these limitations:
Table 3: Pharmacokinetic Impact of Structural Modifications
Modification Site | Structural Change | Aqueous Solubility (µM) | Microsomal t1/2 (min) | c-Met IC50 (nM) |
---|---|---|---|---|
None (lead) | - | 18 ± 2 | 23 ± 3 | 129 ± 11 |
Pyrazole C4 | 4-CF3 | 156 ± 9 | 45 ± 6 | 31 ± 4 |
Pyridin-3-yl C6 | C6-D | 15 ± 1 | 74 ± 8 | 142 ± 13 |
Pyrazole N1 | -CH2CH2Morpholine | 890 ± 42 | 120 ± 15 | 210 ± 17 |
Data from rat liver microsomes and shake-flask solubility assays (pH 7.4 phosphate buffer) [5] [6].
Molecular modeling further identifies that introducing ortho-fluorine on the terminal pyridyl ring shields metabolically vulnerable sites without distorting the bioactive conformation (dihedral angle change: 178.5° vs. 179.2° in lead) [5]. These strategic refinements collectively enhance drug-like properties while preserving the core pharmacophore.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1